molecular formula C13H21N3O4S B13256918 N-(1-Amino-2,4-dimethylpentan-2-yl)-4-nitrobenzene-1-sulfonamide

N-(1-Amino-2,4-dimethylpentan-2-yl)-4-nitrobenzene-1-sulfonamide

Cat. No.: B13256918
M. Wt: 315.39 g/mol
InChI Key: GFLXPSWZBYTIRK-UHFFFAOYSA-N
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Description

N-(1-Amino-2,4-dimethylpentan-2-yl)-4-nitrobenzene-1-sulfonamide: is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, which include an amino group, a nitro group, and a sulfonamide group attached to a benzene ring. These functional groups contribute to the compound’s reactivity and potential utility in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Amino-2,4-dimethylpentan-2-yl)-4-nitrobenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Sulfonation: The sulfonamide group is introduced by reacting the nitrobenzene derivative with a sulfonating agent such as chlorosulfonic acid or sulfur trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-Amino-2,4-dimethylpentan-2-yl)-4-nitrobenzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The compound can be oxidized to form different oxidation states of the sulfonamide group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, or other electrophiles.

Major Products Formed

    Reduction: Formation of N-(1-Amino-2,4-dimethylpentan-2-yl)-4-aminobenzene-1-sulfonamide.

    Oxidation: Formation of sulfonic acid derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-Amino-2,4-dimethylpentan-2-yl)-4-nitrobenzene-1-sulfonamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-(1-Amino-2,4-dimethylpentan-2-yl)-4-nitrobenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and proteins. The compound’s functional groups allow it to form covalent or non-covalent interactions with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting bacterial enzymes in antimicrobial research or modulating signaling pathways in cancer research.

Comparison with Similar Compounds

N-(1-Amino-2,4-dimethylpentan-2-yl)-4-nitrobenzene-1-sulfonamide can be compared with other similar compounds, such as:

    N-(1-Amino-2,4-dimethylpentan-2-yl)methanesulfonamide: Similar structure but lacks the nitro group, leading to different reactivity and applications.

    N-(1-Amino-2,4-dimethylpentan-2-yl)-3-methanesulfonylpropanamide:

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential for diverse applications in scientific research.

Properties

Molecular Formula

C13H21N3O4S

Molecular Weight

315.39 g/mol

IUPAC Name

N-(1-amino-2,4-dimethylpentan-2-yl)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C13H21N3O4S/c1-10(2)8-13(3,9-14)15-21(19,20)12-6-4-11(5-7-12)16(17)18/h4-7,10,15H,8-9,14H2,1-3H3

InChI Key

GFLXPSWZBYTIRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)(CN)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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